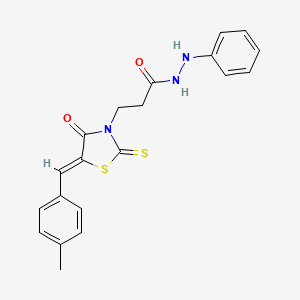
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide is a complex organic compound belonging to the thiazolidinone class. This compound has attracted significant attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships, and comparisons with similar compounds.
Chemical Structure
The compound features a thiazolidinone core structure, characterized by the presence of a thiazolidine ring and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar thiazolidinone frameworks exhibit significant antibacterial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the 4-methylbenzylidene substituent enhances the structural diversity and potential reactivity of the compound, contributing to its antimicrobial properties.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of thiazolidinones can exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism of action for this compound involves interaction with specific enzymes and receptors within microbial and cancer cells. Molecular docking studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis or modulate pathways critical for cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological activity of this compound. Variations in substituents can significantly impact efficacy. For instance, the presence of specific aromatic groups has been linked to increased potency against certain strains of bacteria and cancer cells.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-Oxo-2-thioxo-thiazolidin-3-yl)benzamide | Thiazolidinone core | Antimicrobial | Lacks hydroxyl substituent |
| 5-benzylidene derivatives | Varying aromatic groups | Antifungal | Different substitution patterns |
| 4-hydroxy derivatives | Hydroxylated aromatic rings | Antibacterial | Enhanced solubility |
Case Studies
- Antibacterial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating strong inhibition.
- Cytotoxicity in Cancer Models: Another research effort highlighted its effectiveness against A549 lung cancer cells, suggesting potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(26)27-17)12-11-18(24)22-21-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3,(H,22,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXWRZAQQRFPN-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













